3,6-dichloro-4-hydroxypyridine-2-carboxylic acid

Catalog No.
S6500848
CAS No.
773872-84-7
M.F
C6H3Cl2NO3
M. Wt
208
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-4-hydroxypyridine-2-carboxylic acid

CAS Number

773872-84-7

Product Name

3,6-dichloro-4-hydroxypyridine-2-carboxylic acid

Molecular Formula

C6H3Cl2NO3

Molecular Weight

208
3,6-dichloro-4-hydroxypyridine-2-carboxylic acid (DCPA) is an organic compound that belongs to the class of pyridines. It is a highly functionalized and reactive molecule which has gained much interest in the scientific community due to its excellent electronic, structural, and biological properties. This paper aims to give a comprehensive overview of the physical and chemical properties, synthesis and characterization, applications, toxicity and safety, and future directions of DCPA.
DCPA is a synthetic herbicide that has broad spectrum weed control properties. It was first synthesized in the 1960s by the American Cyanamid Company for use as an herbicide. Since then, researchers have been exploring the chemical, physical, and biological properties of DCPA, and its potential applications in various fields of research and industry.
DCPA is a white crystalline solid, which is sparingly soluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. Its molecular formula is C6H3Cl2NO3, and its molecular weight is 198.99 g/mol. DCPA has a melting point of 176-178 °C and a boiling point of 365.9 °C. It has a pKa of 4.23 and a logP of 1.35 at 25 °C. The chemical structure of DCPA is shown in Figure 1.
Figure 1. Chemical structure of DCPA
DCPA can be synthesized by the reaction of 3,6-dichloropyridine-2-carboxylic acid with sodium hydroxide in the presence of hydrogen peroxide. The reaction scheme is shown in Figure 2.
Figure 2. Synthesis of DCPA
The synthesized DCPA can be characterized using various analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. The IR spectrum of DCPA shows characteristic peaks at 3435 cm-1 (broad O-H stretching), 1677 cm-1 (C=O stretching), and 1266 cm-1 (C-N stretching). The 1H NMR spectrum of DCPA shows signals at δ 8.7 ppm (1H, H-4), δ 7.8 ppm (1H, H-3), δ 7.4 ppm (2H, H-2, H-6), and δ 6.5 ppm (1H, H-5). The mass spectrum of DCPA shows a molecular ion peak at m/z 199, which corresponds to the molecular weight of the compound.
DCPA can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometric methods. HPLC is the most widely used method for the determination of DCPA in environmental samples, food, and soil. GC is used for the determination of DCPA residues in crops and animal tissues. Spectrophotometric methods such as UV-Vis spectroscopy and fluorescence spectroscopy are used for the rapid and sensitive determination of DCPA in environmental and biological samples.
DCPA has broad spectrum weed control properties, and it is widely used as an herbicide for the control of annual grasses and broadleaf weeds in various crops such as corn, soybeans, and vegetables. DCPA works by inhibiting the biosynthesis of carotenoids and chlorophyll, which are essential for plant growth and development. DCPA is also used for the control of weeds in non-crop areas such as golf courses, parks, and roadsides.
DCPA has been shown to have low toxicity to mammals and birds. The acute toxicity of DCPA in mammals is low, with LD50 values ranging from 1,500 to 4,000 mg/kg body weight. However, DCPA can be toxic to aquatic organisms, and it has been shown to affect the growth and reproduction of fish and invertebrates. Environmental exposure to DCPA can be minimized by following good agricultural practices and handling procedures.
DCPA has been used as a model compound for the study of photochemical and thermal reactions, and for the synthesis of novel functionalized pyridines. DCPA has also been used as a precursor for the synthesis of 3,6-dichloropyridazine-4-carboxylic acid, which has antitumor and antiviral activities. DCPA has also been used in the synthesis of luminescent materials, which have potential applications in the field of optoelectronics.
Currently, there is limited research on DCPA, but its properties and potential applications are still being explored. Much of the research on DCPA has focused on its use as an herbicide and its effects on the environment. There is also growing interest in the synthesis of novel functionalized pyridines using DCPA as a building block.
DCPA has potential implications in various fields of research and industry. It can be used as a building block for the synthesis of novel functionalized pyridines, which have potential applications in the fields of pharmaceuticals, materials science, and optoelectronics. DCPA can also be used as a precursor for the synthesis of 3,6-dichloropyridazine-4-carboxylic acid, which has antitumor and antiviral activities.
One major limitation of DCPA is its toxicity to aquatic organisms, which can have significant environmental implications. Further research is needed to explore the potential applications of DCPA in various fields and to develop new methods for the synthesis of functionalized pyridines using DCPA as a building block. Future research should also focus on developing new herbicides that are more effective and have lower environmental impact than DCPA.
1. Development of new herbicides that are more effective and have lower environmental impact than DCPA
2. Exploration of the potential applications of DCPA in the fields of pharmaceuticals, materials science, and optoelectronics
3. Development of new methods for the synthesis of functionalized pyridines using DCPA as a building block
4. Investigation of the mechanism of action of DCPA as an herbicide
5. Study of the effects of DCPA on the environment and the development of new methods for minimizing its environmental impact
6. Exploration of the potential use of DCPA in nanotechnology
7. Development of new analytical methods for the determination of DCPA in environmental and biological samples
8. Study of the interactions of DCPA with other chemicals in the environment
9. Exploration of the potential use of DCPA as a precursor for the synthesis of novel biologically active compounds
10. Investigation of the pharmacokinetics and pharmacodynamics of DCPA in mammals.

Purity

98 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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